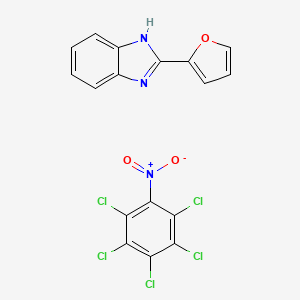![molecular formula C22H25NO3 B12668910 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone CAS No. 94023-27-5](/img/structure/B12668910.png)
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes an amino group substituted with a 2-ethylhexyl chain and a hydroxyl group on the anthraquinone core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone typically involves the reaction of 1-amino-4-hydroxyanthraquinone with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the substitution reaction. The process may involve heating the reactants to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions: 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.
類似化合物との比較
1-Amino-4-hydroxyanthraquinone: Lacks the 2-ethylhexyl substitution, resulting in different chemical properties and applications.
1,4-Diaminoanthraquinone: Contains two amino groups, leading to distinct reactivity and uses.
1-Hydroxyanthraquinone: Lacks the amino group, affecting its chemical behavior and applications.
Uniqueness: 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone is unique due to the presence of both the 2-ethylhexyl-substituted amino group and the hydroxyl group on the anthraquinone core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of dyes and pigments.
特性
CAS番号 |
94023-27-5 |
|---|---|
分子式 |
C22H25NO3 |
分子量 |
351.4 g/mol |
IUPAC名 |
1-(2-ethylhexylamino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H25NO3/c1-3-5-8-14(4-2)13-23-17-11-12-18(24)20-19(17)21(25)15-9-6-7-10-16(15)22(20)26/h6-7,9-12,14,23-24H,3-5,8,13H2,1-2H3 |
InChIキー |
MXZJNSQLKYADNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


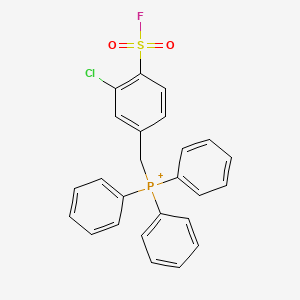
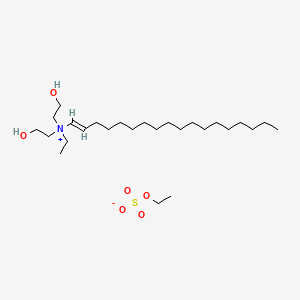


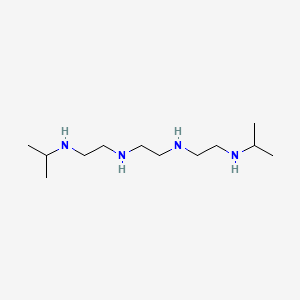

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)

![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)


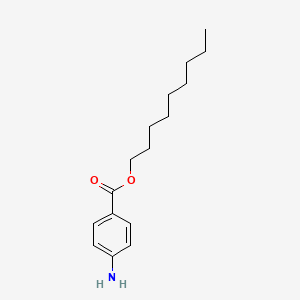
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
